![molecular formula C10H10N2O B14441166 1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile CAS No. 75984-76-8](/img/structure/B14441166.png)
1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile is an organic compound featuring an aziridine ring, a hydroxyphenyl group, and a carbonitrile group Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile typically involves the reaction of 4-hydroxybenzylamine with a suitable aziridine precursor under controlled conditions. One common method includes the use of aziridine-2-carboxylic acid derivatives, which react with 4-hydroxybenzylamine in the presence of a dehydrating agent to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonitrile group can be reduced to primary amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of more complex structures.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted aziridines and ring-opened products.
Scientific Research Applications
1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties due to its ability to interact with cellular proteins and DNA.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile involves its high reactivity due to the strained aziridine ring. This ring strain facilitates nucleophilic attack, leading to ring-opening reactions that can modify biological targets such as enzymes and DNA. The hydroxyphenyl group can further interact with proteins through hydrogen bonding and hydrophobic interactions, enhancing its biological activity .
Comparison with Similar Compounds
Aziridine-2-carboxamide: Known for its anticancer properties and low toxicity.
Aziridine-2-carboxylic acid derivatives: Used as enzyme inhibitors and in synthetic organic chemistry.
Uniqueness: 1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile is unique due to the presence of the hydroxyphenyl group, which imparts additional reactivity and potential for hydrogen bonding. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
CAS No. |
75984-76-8 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]aziridine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-5-9-7-12(9)6-8-1-3-10(13)4-2-8/h1-4,9,13H,6-7H2 |
InChI Key |
QVGUJBCKGUQJIK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N1CC2=CC=C(C=C2)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


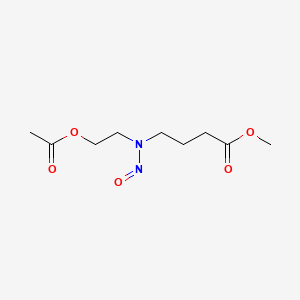

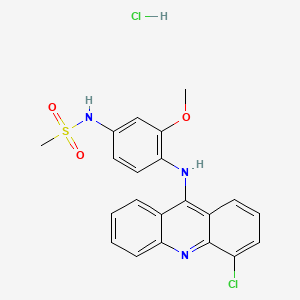

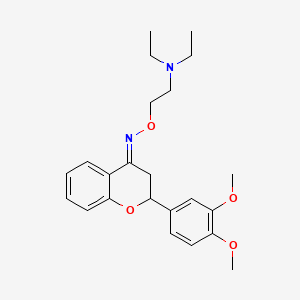


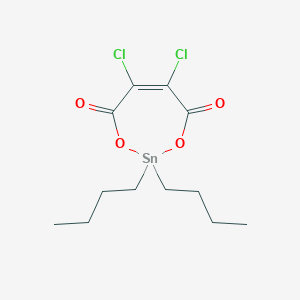
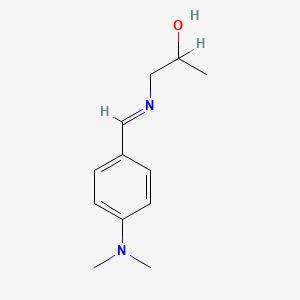
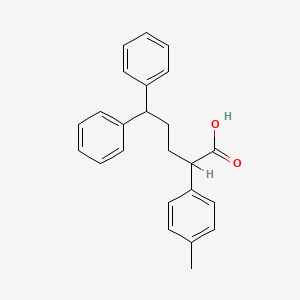
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol](/img/structure/B14441142.png)
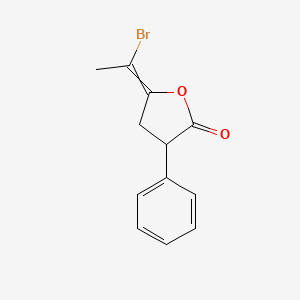
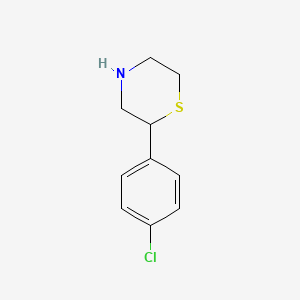
![(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol](/img/structure/B14441147.png)
